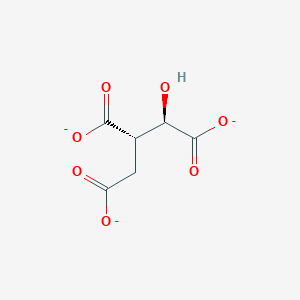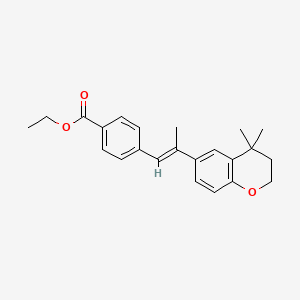
3,5-Bis(2-pyridin-4-ylethynyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(2-pyridin-4-ylethynyl)pyridine is an organic compound with the molecular formula C19H11N3 It is a derivative of pyridine, featuring two pyridyl groups attached to the central pyridine ring via ethynyl linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(2-pyridin-4-ylethynyl)pyridine typically involves the coupling of 3,5-dibromopyridine with 4-ethynylpyridine using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. The reaction conditions generally include the use of a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an appropriate solvent (e.g., tetrahydrofuran or dimethylformamide) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis(2-pyridin-4-ylethynyl)pyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyridine rings can be reduced to form dihydropyridine derivatives.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of halogenated or aminated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(2-pyridin-4-ylethynyl)pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,5-Bis(2-pyridin-4-ylethynyl)pyridine depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through its nitrogen atoms. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A tridentate ligand with similar coordination properties.
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole: A compound with similar structural features but different functional groups.
Uniqueness
3,5-Bis(2-pyridin-4-ylethynyl)pyridine is unique due to its ethynyl linkages, which provide rigidity and planarity to the molecule, enhancing its ability to participate in π-π stacking interactions and coordination with metal centers. This makes it particularly valuable in the design of advanced materials and coordination complexes.
Eigenschaften
Molekularformel |
C19H11N3 |
|---|---|
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
3,5-bis(2-pyridin-4-ylethynyl)pyridine |
InChI |
InChI=1S/C19H11N3/c1(16-5-9-20-10-6-16)3-18-13-19(15-22-14-18)4-2-17-7-11-21-12-8-17/h5-15H |
InChI-Schlüssel |
DLXSPYNTUTYKHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C#CC2=CC(=CN=C2)C#CC3=CC=NC=C3 |
Synonyme |
3,5-bis(4-pyridylethynyl)pyridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-8-phenylmethoxyimidazo[1,2-a]pyrazin-3-amine;hydrate;hydrochloride](/img/structure/B1233790.png)
![[(4R,5R)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine;platinum;propanedioic acid](/img/structure/B1233791.png)



![4-[2-(3-Chlorophenyl)vinyl]pyridine](/img/structure/B1233796.png)




![(4E,7E,10E,13E,16E,19E)-N-[2-(3,4-dihydroxyphenyl)ethyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B1233807.png)

